N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-14-11-18(25-2)7-8-20(14)27(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-26-13-17/h3-11,13,19,21-22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZCGHMPORYPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound involves several key steps, including the formation of the thiophene ring and the introduction of various functional groups. The following table summarizes the synthetic routes:
| Step | Description |
|---|---|
| Formation of Thiophene Ring | Utilizes the Gewald reaction, involving sulfur and α-methylene carbonyl compounds. |
| Attachment of Phenyl Group | Achieved through Suzuki-Miyaura coupling with a palladium catalyst. |
| Formation of Carbamoyl Group | Introduced via reaction of an amine with an isocyanate. |
| Esterification | Finalized by esterifying the hydroxyl group with acetic anhydride. |
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to cancer proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
- Cell Growth Regulation : Studies suggest that it can downregulate pathways involved in cell growth, leading to decreased tumor cell viability .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells, further contributing to its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity :
- A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
- Anti-Inflammatory Effects :
- Research highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
